molecular formula C11H11Cl2NO3 B5811654 methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate

methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate

Cat. No. B5811654
M. Wt: 276.11 g/mol
InChI Key: FOXBSZQCVCUOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate, also known as DCP-M, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in the regulation of glucose metabolism.

Mechanism of Action

Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate acts as a competitive inhibitor of DPP-4, binding to the active site of the enzyme and preventing it from cleaving its substrates. The inhibition of DPP-4 by this compound leads to an increase in the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and lower blood glucose levels. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose metabolism and inflammation, this compound has been shown to improve endothelial function, reduce oxidative stress, and inhibit the proliferation of cancer cells. This compound has also been shown to have beneficial effects on bone metabolism, by increasing bone formation and reducing bone resorption.

Advantages and Limitations for Lab Experiments

Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate has several advantages as a tool for scientific research. It is a potent and selective inhibitor of DPP-4, and its effects can be easily measured using assays for GLP-1 and GIP levels, insulin secretion, and other physiological parameters. This compound is also relatively easy to synthesize, and its chemical structure can be modified to improve its potency and selectivity. However, there are also some limitations to using this compound in lab experiments. This compound is a small molecule inhibitor and may have off-target effects, and its effects may vary depending on the cell type or animal model used.

Future Directions

There are several future directions for research on methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate. One area of research is the development of more potent and selective inhibitors of DPP-4, which may have better therapeutic potential for the treatment of diabetes and other metabolic disorders. Another area of research is the investigation of the effects of DPP-4 inhibition on other physiological processes, such as inflammation, cardiovascular function, and bone metabolism. Finally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve therapeutic outcomes.

Synthesis Methods

Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate is synthesized by reacting 2,3-dichloroaniline with methyl acetoacetate in the presence of a base and a solvent. The reaction proceeds through an imine intermediate, which is then hydrolyzed to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of base and solvent used.

Scientific Research Applications

Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate has been extensively used in scientific research as a tool to study the role of DPP-4 in glucose metabolism. DPP-4 is a membrane-bound peptidase that cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of insulin secretion. Inhibition of DPP-4 by this compound leads to an increase in the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and lowers blood glucose levels. This compound has also been used to study the effects of DPP-4 inhibition on other physiological processes, such as inflammation, cardiovascular function, and bone metabolism.

properties

IUPAC Name

methyl 4-(2,3-dichloroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c1-17-10(16)6-5-9(15)14-8-4-2-3-7(12)11(8)13/h2-4H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXBSZQCVCUOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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